5-Phenylpyridazin-3(2H)-one
Overview
Description
5-Phenylpyridazin-3(2H)-one: is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring fused with a phenyl group at the 5-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyridazin-3(2H)-one typically involves the following steps:
Diazotization: An aromatic amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with an appropriate coupling partner.
Cyclization: The coupled product undergoes cyclization to form the pyridazinone ring.
Purification: The final product is purified using recrystallization or silica gel chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl ring can be replaced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: 5-Phenylpyridazin-3(2H)-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways .
Medicine: this compound derivatives have been investigated for their pharmacological activities, including anti-inflammatory, antihypertensive, and cardiotonic effects. These derivatives are being explored as potential therapeutic agents for various diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and plant growth regulators. Its derivatives are also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
4,5-Dihydro-3(2H)-pyridazinones: These compounds share a similar pyridazinone core but differ in their substitution patterns.
Tetrahydropyridopyridazine: Another related compound with a fused pyridazine ring system.
Perhydropyridazinodiazepine: A compound with a more complex ring structure, including a diazepine ring.
Uniqueness: 5-Phenylpyridazin-3(2H)-one is unique due to its specific substitution at the 5-position with a phenyl group. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-phenyl-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-6-9(7-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUBSTAJRVVVTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511825 | |
Record name | 5-Phenylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78920-21-5 | |
Record name | 5-Phenylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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